molecular formula C19H28N4O2 B10827436 2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide

2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide

Cat. No.: B10827436
M. Wt: 344.5 g/mol
InChI Key: IVLNLVKDTBQFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide typically involves the following steps:

    Formation of 1-Butylindazole: The synthesis begins with the preparation of 1-butylindazole through the reaction of indazole with butyl bromide in the presence of a base such as potassium carbonate.

    Acetylation: The 1-butylindazole is then acetylated using acetic anhydride to form 1-butylindazol-3-yl acetate.

    Amidation: The final step involves the reaction of 1-butylindazol-3-yl acetate with 3,3-dimethylbutanamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the indazole ring.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-Butylindazole: A precursor in the synthesis of 2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide.

    Indazole Derivatives: Compounds with similar indazole structures that exhibit diverse biological activities.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological properties

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

2-[[2-(1-butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide

InChI

InChI=1S/C19H28N4O2/c1-5-6-11-23-15-10-8-7-9-13(15)14(22-23)12-16(24)21-17(18(20)25)19(2,3)4/h7-10,17H,5-6,11-12H2,1-4H3,(H2,20,25)(H,21,24)

InChI Key

IVLNLVKDTBQFAN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=N1)CC(=O)NC(C(=O)N)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.